Cas no 1392804-77-1 (tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate)
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-3-aminomethyl-3-methoxyazetidine
- tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
- PB38941
- SB20927
- 1-Boc-3-(aminomethyl)-3-methoxyazetidine
- 1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester
- EN300-6505153
- MFCD23106148
- AS-51834
- CS-0048375
- P13641
- 1392804-77-1
- SCHEMBL26233896
- SY100036
- AKOS023662252
-
- MDL: MFCD23106148
- Inchi: 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
- InChI Key: WFBNSXNNEABLBC-UHFFFAOYSA-N
- SMILES: O(C)C1(CN)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 216.14739250 g/mol
- Monoisotopic Mass: 216.14739250 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.8
- Molecular Weight: 216.28
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284140-1g |
1-Boc-3-aminomethyl-3-methoxyazetidine |
1392804-77-1 | 95% | 1g |
$1187 | 2021-06-09 | |
| Ambeed | A476482-5g |
1-Boc-3-aminomethyl-3-methoxyazetidine |
1392804-77-1 | 98+% | 5g |
$2353.0 | 2024-04-24 | |
| Chemenu | CM284140-1g |
1-Boc-3-aminomethyl-3-methoxyazetidine |
1392804-77-1 | 95% | 1g |
$1457 | 2023-03-07 | |
| abcr | AB485552-250 mg |
1-Boc-3-Aminomethyl-3-methoxyazetidine; . |
1392804-77-1 | 250mg |
€530.90 | 2023-06-15 | ||
| abcr | AB485552-500 mg |
1-Boc-3-Aminomethyl-3-methoxyazetidine; . |
1392804-77-1 | 500mg |
€1018.80 | 2023-06-15 | ||
| 1PlusChem | 1P001B4S-50mg |
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester |
1392804-77-1 | 95% | 50mg |
$259.00 | 2025-03-20 | |
| 1PlusChem | 1P001B4S-500mg |
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester |
1392804-77-1 | 95% | 500mg |
$767.00 | 2025-02-19 | |
| 1PlusChem | 1P001B4S-1g |
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester |
1392804-77-1 | 95% | 1g |
$973.00 | 2025-02-19 | |
| 1PlusChem | 1P001B4S-2.5g |
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester |
1392804-77-1 | 95% | 2.5g |
$1655.00 | 2025-02-19 | |
| 1PlusChem | 1P001B4S-5g |
1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester |
1392804-77-1 | 95% | 5g |
$2794.00 | 2025-03-20 |
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Suppliers
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Recent Advances in the Application of tert-Butyl 3-(Aminomethyl)-3-Methoxyazetidine-1-Carboxylate (CAS: 1392804-77-1) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate (CAS: 1392804-77-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzyme modulation. This azetidine derivative, characterized by its unique stereochemistry and functional groups, has been utilized in the construction of pharmacophores for drug candidates in oncology, neurology, and infectious diseases. Recent studies highlight its role as a versatile building block in medicinal chemistry, enabling the introduction of both amine and methoxy functionalities into complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of selective kinase inhibitors. Researchers employed tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate as a crucial precursor to develop ATP-competitive inhibitors of PI3Kδ, showing promising results in preclinical models of autoimmune disorders. The methoxy group's stereoelectronic effects were found to significantly influence binding affinity, while the Boc-protected amine allowed for subsequent diversification through amide coupling or reductive amination reactions.
In neuropharmacology, this azetidine derivative has been incorporated into the design of σ receptor modulators. A recent patent application (WO2023187542) discloses its use in creating novel ligands with improved blood-brain barrier penetration. The compound's rigid azetidine core contributes to conformational restriction, enhancing receptor subtype selectivity. Molecular modeling studies suggest that the aminomethyl group participates in key hydrogen bonding interactions with receptor residues, while the methoxy substituent modulates lipophilicity.
The synthetic utility of 1392804-77-1 has been further expanded through recent methodological developments. A 2024 publication in Organic Letters describes an asymmetric catalytic protocol for the preparation of enantiomerically pure forms of this building block, achieving >99% ee using a novel chiral phosphoric acid catalyst. This advancement addresses previous challenges in accessing stereochemically defined derivatives, opening new possibilities for structure-activity relationship studies.
From a safety and pharmacokinetic perspective, recent ADMET profiling of derivatives containing this scaffold has revealed favorable properties. The azetidine ring demonstrates improved metabolic stability compared to analogous pyrrolidine derivatives, with the tert-butyl carbamate group providing both protection during synthesis and controlled release of the free amine in physiological conditions. These findings, reported in the European Journal of Pharmaceutical Sciences, support the growing adoption of this intermediate in lead optimization campaigns.
Ongoing research continues to explore the potential of tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate in targeted drug delivery systems. A recent proof-of-concept study utilized this compound as a linker in antibody-drug conjugates (ADCs), where its stability at physiological pH and selective cleavage in lysosomal conditions proved advantageous. The dual functionality allows for simultaneous attachment to both the antibody and payload, while maintaining the structural integrity of the conjugate.
In conclusion, the accumulating body of research underscores the importance of 1392804-77-1 as a multifunctional intermediate in contemporary drug discovery. Its unique structural features enable the development of compounds with enhanced pharmacological profiles, addressing current challenges in drug design. Future directions may include further exploration of its applications in PROTACs and other emerging therapeutic modalities, building upon the established synthetic methodologies and demonstrated biological relevance of this valuable building block.
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